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molecular formula C12H14BrNO3 B8297630 Methyl 5-bromo-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 5-bromo-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B8297630
M. Wt: 300.15 g/mol
InChI Key: LAZJHDKMMWVUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

Through a solution of methyl 5-bromo-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate (300 mg, 1 mmol) and Pd/C (300 mg) in methanol (30 mL) was bubbled H2 through a balloon for 48 h. The mixture was filtered through Celite® and concentrated to afford the title compound. MS m/z: 222 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7](=[O:8])[N:6]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:5]=[C:4]([C:14]([O:16][CH3:17])=[O:15])[CH:3]=1>CO.[Pd]>[CH:9]1([N:6]2[C:7](=[O:8])[CH:2]=[CH:3][C:4]([C:14]([O:16][CH3:17])=[O:15])=[CH:5]2)[CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC(=CN(C1=O)C1CCCC1)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C=C(C=CC1=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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